

JA397: Application Notes and Protocols for a TAIRE Family Kinase Inhibitor

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Compound of Interest

Compound Name: JA397

Cat. No.: B10862155

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Introduction

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1] These kinases are implicated in a variety of cellular processes, and dysregulation of their activity has been linked to several diseases. Understanding the solubility, preparation, and cellular effects of **JA397** is crucial for its effective use in research and drug development. This document provides detailed protocols for the preparation and use of **JA397** in cellular assays, along with an overview of its known mechanisms of action.

Data Presentation

JA397 Solubility

Solvent	Maximum Solubility
DMSO	10 mM

In Vitro and Cellular Activity of JA397

JA397 exhibits potent inhibitory activity against the TAIRE family kinases in both biochemical and cellular assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

Target	In Vitro EC50 (nM)	Cellular IC50 (nM)
CDK14	27.1	72.1
CDK15	252	307
CDK16	39.0	33.4
CDK17	77.2	21.2
CDK18	172	121

Experimental Protocols

Preparation of a 10 mM JA397 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **JA397** in Dimethyl Sulfoxide (DMSO).

Materials:

- **JA397** powder
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (amber or covered with foil)
- Vortexer
- Analytical balance
- Pipettes and sterile tips

Procedure:

- Equilibrate **JA397** to Room Temperature: Before opening, allow the vial of **JA397** powder to warm to room temperature for 15-20 minutes to prevent moisture condensation.
- Calculate Required Mass: Determine the mass of **JA397** needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of **JA397** is 481.56 g/mol .

- Calculation Example for 1 mL of 10 mM stock:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 481.56 \text{ g/mol} = 4.8156 \text{ mg}$
- Weigh **JA397**: In a chemical fume hood, carefully weigh the calculated amount of **JA397** powder and transfer it to a sterile amber microcentrifuge tube.
- Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the **JA397** powder.
- Dissolve: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of any precipitate.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for a Cellular Kinase Inhibition Assay

This protocol provides a general workflow for assessing the effect of **JA397** on cell viability or proliferation in a cell-based assay. It is recommended to optimize the conditions for your specific cell line and experimental setup. A common concentration for cell-based assays is no higher than 1 μM .^[1]

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- **JA397** stock solution (10 mM in DMSO)

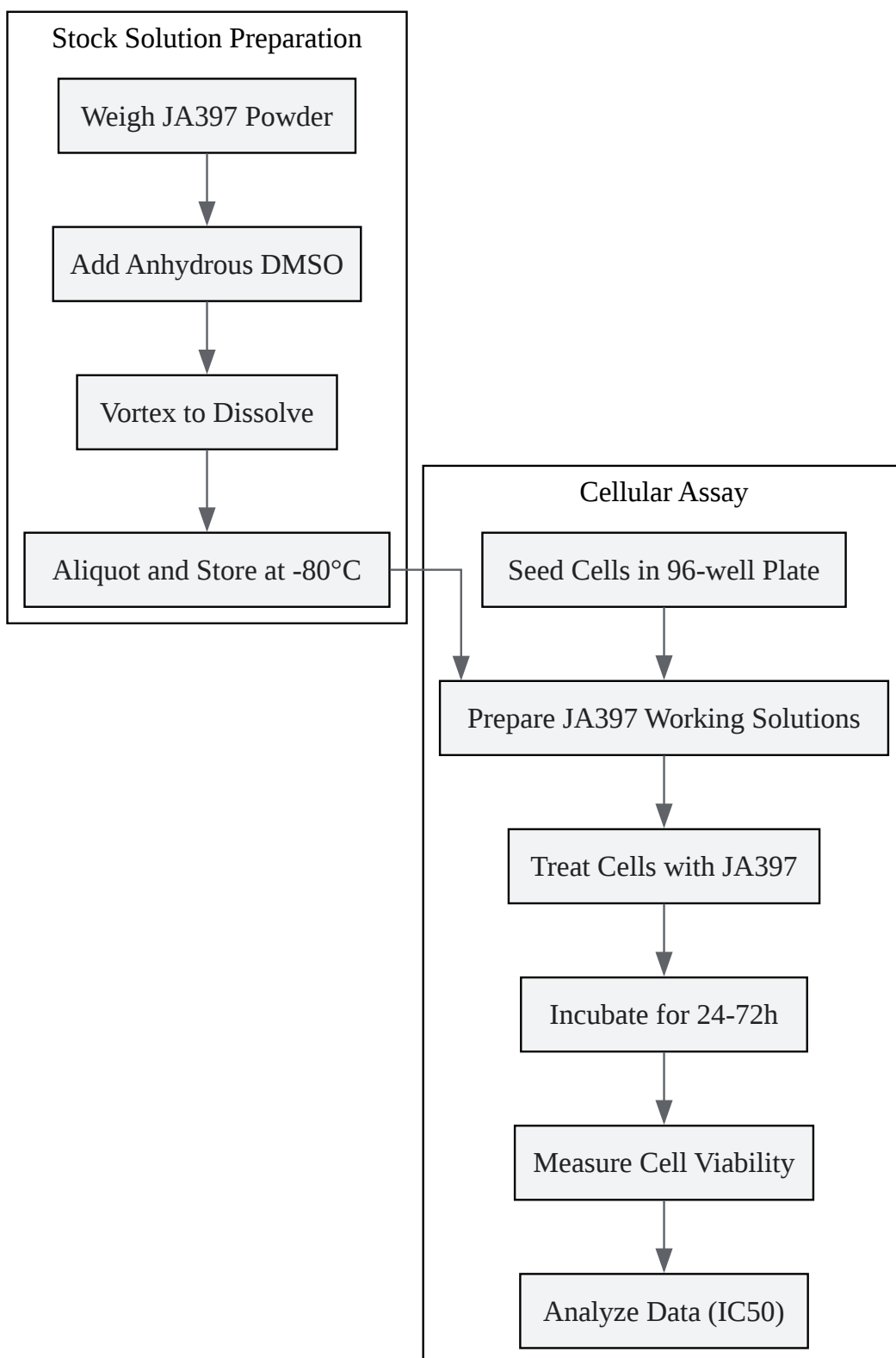
- Vehicle control (DMSO)
- Cell viability/proliferation reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard cell culture conditions.
- **Preparation of Working Solutions:** Prepare serial dilutions of the **JA397** stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).^[2] Prepare a vehicle control with the same final concentration of DMSO.
- **Compound Treatment:** Remove the old medium from the cells and add the prepared working solutions of **JA397** or vehicle control to the respective wells.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- **Cell Viability/Proliferation Assessment:** Following incubation, measure cell viability or proliferation using your chosen assay system according to the manufacturer's instructions.
- **Data Analysis:** Determine the effect of **JA397** on cell viability/proliferation by comparing the readout from treated wells to the vehicle control. Calculate IC₅₀ values if a dose-response curve was generated.

Signaling Pathways and Experimental Workflows

JA397 Preparation and Cellular Assay Workflow

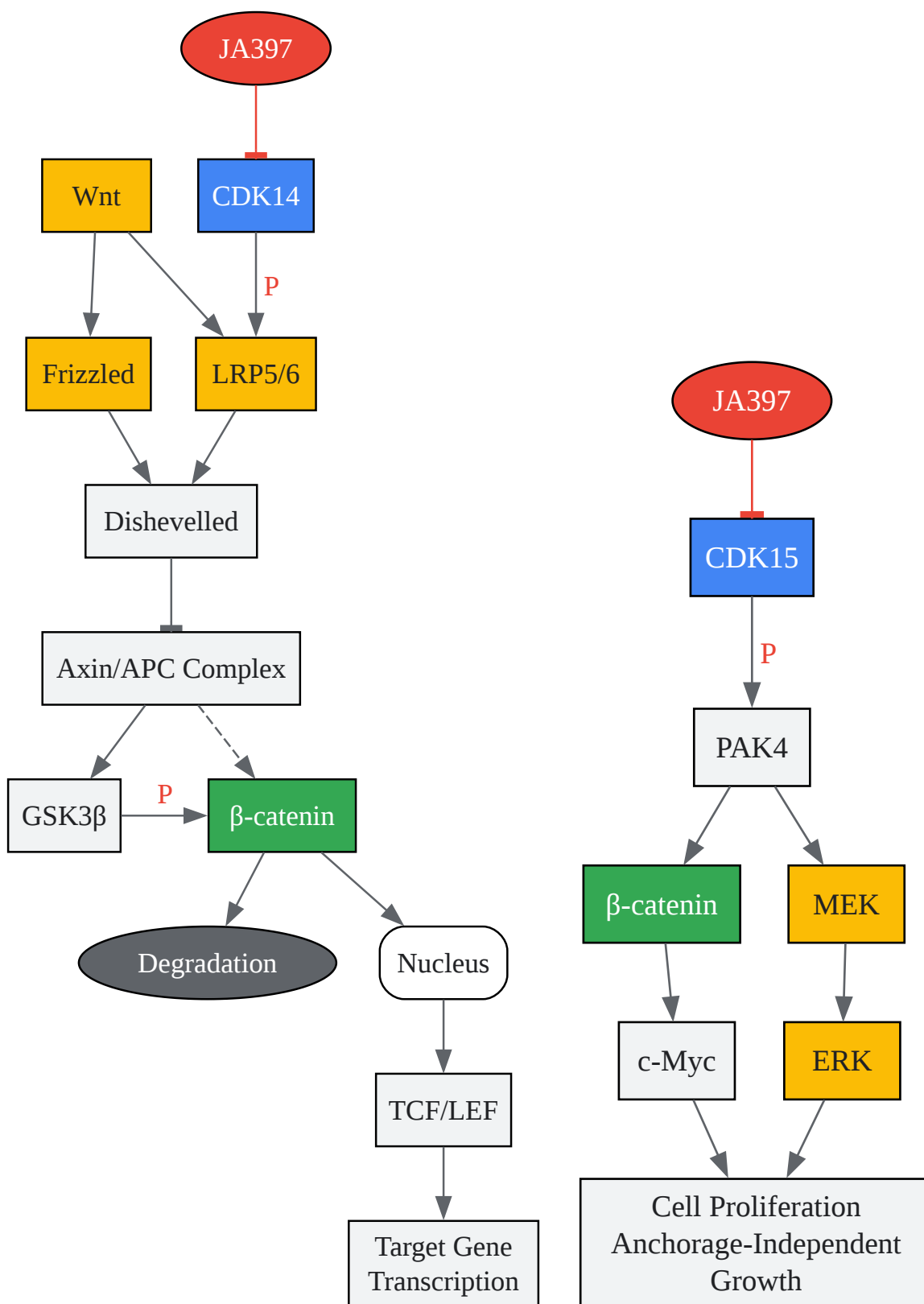


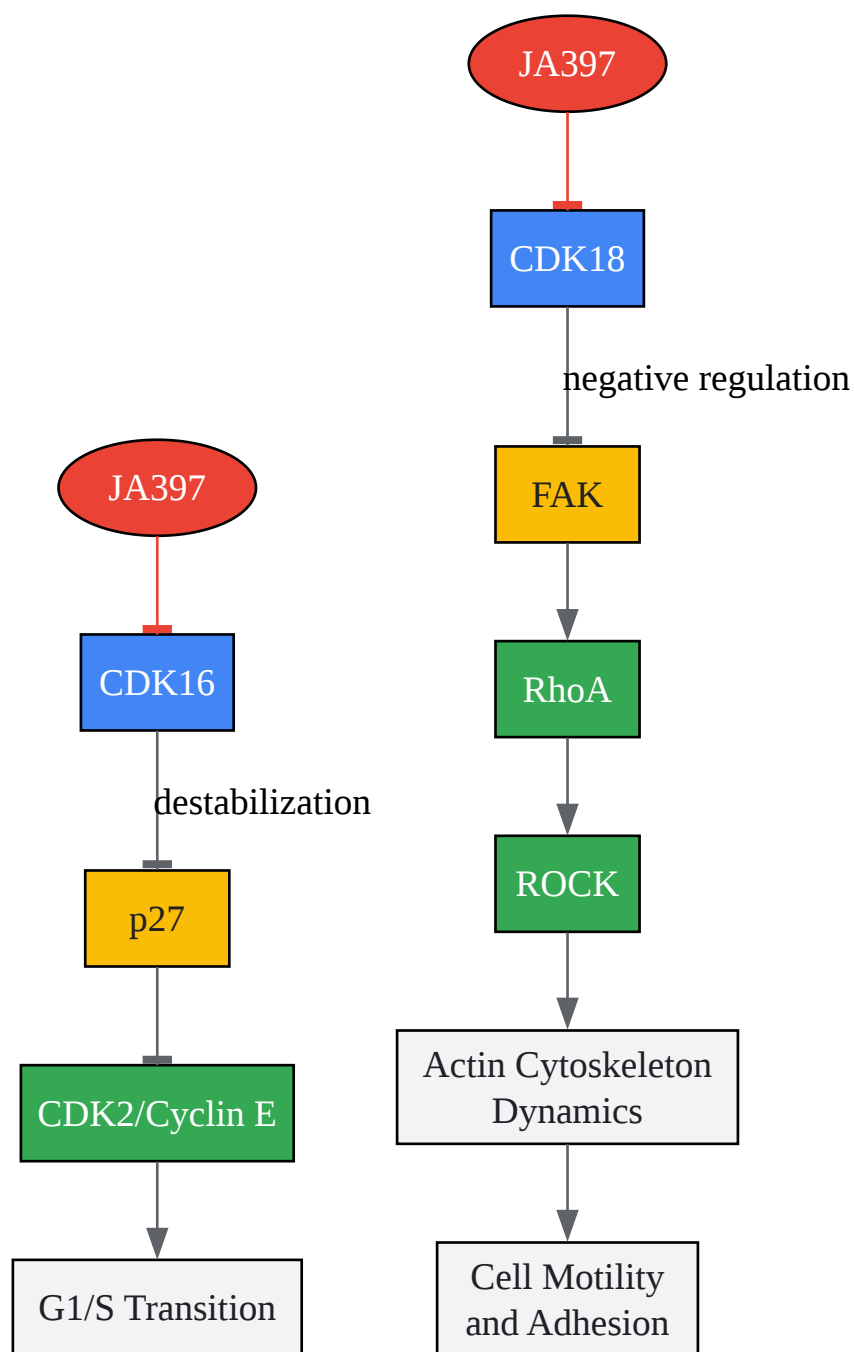
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Workflow for **JA397** preparation and cellular assay.

CDK14 in the Wnt Signaling Pathway

CDK14 is involved in the regulation of the canonical Wnt signaling pathway. It can facilitate the phosphorylation of LRP5/6, which is a key step in the activation of the pathway.^[3] Inhibition of CDK14 by **JA397** is expected to suppress Wnt signaling.





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